molecular formula C12H20O B14412815 1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane CAS No. 86110-13-6

1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane

Cat. No.: B14412815
CAS No.: 86110-13-6
M. Wt: 180.29 g/mol
InChI Key: RRDDOXQOHQCHIN-UHFFFAOYSA-N
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Description

1-Ethyl-3-propoxytricyclo[2210~2,6~]heptane is a complex organic compound characterized by its unique tricyclic structure This compound belongs to the class of tricycloheptanes, which are known for their rigid and compact molecular frameworks

Preparation Methods

The synthesis of 1-ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane involves several steps:

    Synthetic Routes: The preparation typically starts with the formation of the tricyclo[2.2.1.0~2,6~]heptane core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile. The resulting adduct is then subjected to further functionalization to introduce the ethyl and propoxy groups.

    Reaction Conditions: The Diels-Alder reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and selectivity. Subsequent functionalization steps may involve the use of reagents such as alkyl halides and strong bases to introduce the desired substituents.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process.

Chemical Reactions Analysis

1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl or propoxy groups, using reagents like sodium hydroxide or alkyl halides. These reactions can yield a variety of substituted derivatives.

    Major Products: The major products formed from these reactions include ketones, carboxylic acids, saturated hydrocarbons, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane has several scientific research applications:

    Chemistry: In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its rigid structure makes it useful in studying stereochemistry and reaction mechanisms.

    Biology: The compound can be used as a probe to study biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Industry: In the fragrance and flavor industry, derivatives of this compound can be used to create new scents and flavors due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 1-ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: These interactions can trigger various biochemical pathways, resulting in physiological or pharmacological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane can be compared with other similar compounds:

    Similar Compounds: Compounds such as tricyclo[2.2.1.0~2,6~]heptane, 1,7,7-trimethyltricyclo[2.2.1.0~2,6~]heptane, and 1,3,3-trimethyltricyclo[2.2.1.0~2,6~]heptane share similar tricyclic structures but differ in their substituents.

    Uniqueness: The presence of ethyl and propoxy groups in 1-ethyl-3-propoxytricyclo[2210~2,6~]heptane imparts unique chemical properties, making it distinct from its analogs

Properties

CAS No.

86110-13-6

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-ethyl-3-propoxytricyclo[2.2.1.02,6]heptane

InChI

InChI=1S/C12H20O/c1-3-5-13-11-8-6-9-10(11)12(9,4-2)7-8/h8-11H,3-7H2,1-2H3

InChI Key

RRDDOXQOHQCHIN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1C2CC3C1C3(C2)CC

Origin of Product

United States

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